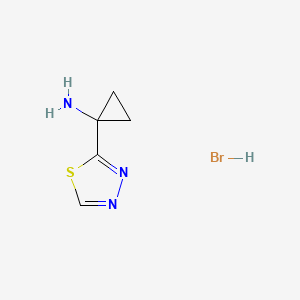
1-(1,3,4-THIADIAZOL-2-YL)CYCLOPROPAN-1-AMINE HBR
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1,3,4-THIADIAZOL-2-YL)CYCLOPROPAN-1-AMINE HBR is a compound that belongs to the class of 1,3,4-thiadiazole derivatives. These compounds are known for their diverse pharmacological activities, including antimicrobial, anticancer, and antifungal properties . The unique structure of 1,3,4-thiadiazole derivatives makes them valuable in medicinal chemistry and various scientific research applications .
Métodos De Preparación
The synthesis of 1-(1,3,4-THIADIAZOL-2-YL)CYCLOPROPAN-1-AMINE HBR involves several steps. One common method includes the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one . The treatment of this intermediate with methyl hydrazinecarbodithioate or hydrazinecarbothioamide yields the desired 1,3,4-thiadiazole derivatives . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
Análisis De Reacciones Químicas
1-(1,3,4-THIADIAZOL-2-YL)CYCLOPROPAN-1-AMINE HBR undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include ethanol as a solvent and triethylamine as a base . Major products formed from these reactions depend on the specific reagents and conditions used but often include various substituted thiadiazole derivatives .
Aplicaciones Científicas De Investigación
1-(1,3,4-THIADIAZOL-2-YL)CYCLOPROPAN-1-AMINE HBR has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 1-(1,3,4-THIADIAZOL-2-YL)CYCLOPROPAN-1-AMINE HBR involves its interaction with specific molecular targets. The compound binds to enzymes and proteins, disrupting their normal function and leading to cell death . In cancer cells, it induces apoptosis and inhibits cell proliferation by interfering with the cell cycle . The exact molecular pathways involved are still under investigation, but the compound’s ability to target multiple pathways makes it a promising therapeutic agent .
Comparación Con Compuestos Similares
1-(1,3,4-THIADIAZOL-2-YL)CYCLOPROPAN-1-AMINE HBR can be compared with other 1,3,4-thiadiazole derivatives, such as:
1,3,4-Thiadiazol-2-yl-amine: Similar in structure but lacks the cyclopropylamine group, resulting in different pharmacological properties.
1,3,4-Thiadiazol-2-yl-methylamine: Contains a methylamine group instead of a cyclopropylamine group, leading to variations in its biological activity.
The uniqueness of this compound lies in its specific structure, which imparts distinct pharmacological properties and makes it a valuable compound for various scientific research applications .
Propiedades
Fórmula molecular |
C5H8BrN3S |
|---|---|
Peso molecular |
222.11 g/mol |
Nombre IUPAC |
1-(1,3,4-thiadiazol-2-yl)cyclopropan-1-amine;hydrobromide |
InChI |
InChI=1S/C5H7N3S.BrH/c6-5(1-2-5)4-8-7-3-9-4;/h3H,1-2,6H2;1H |
Clave InChI |
SUVUHMKFVHYEFO-UHFFFAOYSA-N |
SMILES canónico |
C1CC1(C2=NN=CS2)N.Br |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Oxazolecarboxylic acid, 2-[(methylsulfonyl)amino]-](/img/structure/B8502698.png)


![5-(Methylamino)benzo[b]thiophene](/img/structure/B8502726.png)
![1,3-dimethyl-5-phenyl-3,4-dihydro-2H-pyrimido[4,5-c]pyridazine](/img/structure/B8502730.png)
![2-[(2,5-dichloro-4-pyridinyl)amino]-N-(methyloxy)benzamide](/img/structure/B8502731.png)





![(3S)-3-[2-(trifluoromethyl)phenoxy]pyrrolidine hydrochloride](/img/structure/B8502760.png)

